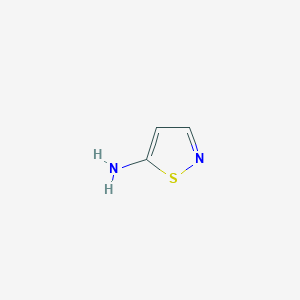

Isothiazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-2-5-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZNVLJEHYUFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601438 | |

| Record name | 1,2-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82357-92-4 | |

| Record name | 1,2-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isothiazol-5-amine

Abstract: Isothiazol-5-amine is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and versatile chemical reactivity. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives, offering field-proven insights into the rationale behind key experimental choices. Furthermore, it establishes a comprehensive framework for the structural characterization and validation of the synthesized compounds, employing a suite of modern analytical techniques. Detailed experimental protocols, data interpretation guides, and workflow visualizations are included to support researchers, scientists, and drug development professionals in their work with this important molecular entity.

Introduction: The Significance of the Isothiazole Core

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the development of biologically active compounds.[1][2] The specific isomer, this compound, presents a primary amino group at the C5 position, which serves as a crucial handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. Its derivatives have shown promise in a range of therapeutic areas, including antiviral and anti-inflammatory applications.[3]

This guide is structured to provide a logical progression from synthesis to final characterization, emphasizing the "why" behind the "how" at each stage. We will delve into established synthetic methodologies and the analytical protocols required to confirm the molecular identity and purity of the target compound, ensuring scientific rigor and reproducibility.

Synthetic Strategies for the Isothiazole Ring

The construction of the isothiazole ring, particularly with an amine substituent at the C5 position, can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Synthesis from Primary Enamines

A robust and high-yield method for constructing the isothiazole core involves the reaction of primary enamines with specific sulfur- and nitrogen-containing reagents.[4] A notable example is the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride. This transformation proceeds efficiently at room temperature and is mechanistically elegant.

Causality of Experimental Choice: The 4,5-dichloro-1,2,3-dithiazolium chloride acts as a potent electrophile and a synthon for delivering the requisite N-S fragment. The enamine's nucleophilic β-carbon initiates the reaction cascade, leading to cyclization and subsequent formation of the stable aromatic isothiazole ring. This method is advantageous due to its high atom economy and the formation of a cyano group at the C5 position, which can be a precursor to the C5-amine via reduction. For instance, methyl 3-aminocrotonate reacts to yield methyl 5-cyano-3-methylisothiazole-4-carboxylate in high yield (78%).[4]

[4+1] Annulation from β-Ketothioamides

An operationally simple and metal-free approach utilizes the [4+1] annulation of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate (NH₄OAc).[5] This strategy is considered carbon-economic and relies on a sequential cascade of imine formation, cyclization, and aerial oxidation to forge the C-N and S-N bonds in a single pot.

Self-Validating System: The reaction's progression can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting β-ketothioamide and the appearance of the more polar isothiazole product. The final product's structure is then rigorously confirmed by the analytical methods described in Section 3, ensuring the protocol's validity.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry often favors multicomponent reactions for their efficiency and ability to generate molecular complexity rapidly. Three-component reactions involving enaminoesters, elemental sulfur, and bromodifluoroacetamides have been developed to selectively synthesize isothiazoles.[6][7] While this specific reaction yields highly substituted isothiazoles, the underlying principle of combining multiple building blocks in one pot is a powerful strategy that can be adapted for the synthesis of various isothiazole derivatives.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a critical step that relies on a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

A comprehensive spectroscopic analysis provides unambiguous evidence for the formation of the target molecule. The expected data for the parent this compound are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of atoms. For the isothiazole ring, the protons at positions 3 and 4 exhibit characteristic chemical shifts and coupling constants.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| ¹H NMR | ~8.4 | d | ~1.7 | H3 proton, deshielded by adjacent N and S atoms.[8][9] |

| ~7.1 | d | ~1.7 | H4 proton. | |

| ~5.5-6.5 | br s | - | NH₂ protons; chemical shift is variable and depends on solvent and concentration. | |

| ¹³C NMR | ~158 | C5 | - | Carbon attached to the amino group. |

| ~155 | C3 | - |

| | ~115 | C4 | - | |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The primary amine and the aromatic ring produce characteristic absorption bands.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3400-3250 | Medium, Sharp | Primary amine shows two distinct bands (symmetric and asymmetric stretch).[10] |

| N-H Bend | 1650-1580 | Medium | Scissoring vibration of the primary amine.[10] |

| C=N Stretch | ~1620 | Medium | Aromatic ring stretch. |

| C-N Stretch | 1335-1250 | Strong | Aromatic amine C-N stretch.[10] |

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₃H₄N₂S), the expected exact mass is 100.0146. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula to within a few parts per million (ppm).

X-Ray Crystallography

For definitive, unambiguous structural proof, single-crystal X-ray crystallography is the gold standard.[11] This technique provides the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and intermolecular interactions. Obtaining suitable crystals is a critical prerequisite and often requires screening various crystallization techniques like slow evaporation, vapor diffusion, or solvent layering.[12]

Experimental Protocols & Workflows

General Synthetic Workflow

The overall process from starting materials to a fully characterized product follows a logical sequence. This workflow ensures that each step builds upon a validated foundation, adhering to the principles of scientific integrity.

Caption: General workflow from synthesis to final characterization.

Protocol: Synthesis of a 3,5-Disubstituted Isothiazole via [4+1] Annulation

This protocol is adapted from the general method described by Singh et al. for the synthesis of isothiazoles from β-ketothioamides.[5]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the appropriate β-ketothioamide (1.0 eq) and ammonium acetate (NH₄OAc, 3.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol (0.2 M concentration).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. The reaction is carried out under an air atmosphere, as aerial oxygen is the terminal oxidant.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isothiazole product.

Protocol: General Characterization Workflow

-

Sample Preparation: Prepare separate, appropriately concentrated samples of the purified product for each analytical technique. For NMR, dissolve ~5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, prepare a thin film or a KBr pellet. For HRMS, prepare a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, IR, and HRMS spectra using standard instrument parameters.

-

Data Analysis:

-

NMR: Integrate proton signals, determine multiplicities, and measure coupling constants. Assign all proton and carbon signals to the molecular structure.

-

IR: Identify characteristic peaks corresponding to the key functional groups (N-H, C=N, etc.).

-

HRMS: Compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

-

-

Structure Confirmation: Consolidate all data. The convergence of NMR, IR, and MS data provides strong evidence for the correct structure and high purity of the synthesized this compound.

Caption: The analytical workflow for structural validation.

References

-

Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link][6][7]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link][5]

-

Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 77-82. [Link][4]

-

Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. [Link][1]

-

Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. [Link][2][13]

-

Balewski, L., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link][3]

-

Al-Mokhanam, A. A., et al. (2020). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Institutes of Health. [Link][12]

Sources

- 1. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Isothiazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound hydrochloride(92815-50-4) 1H NMR [m.chemicalbook.com]

- 9. Isothiazole(288-16-4) 1H NMR [m.chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. benchchem.com [benchchem.com]

- 12. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of Isothiazol-5-amine

This guide provides a comprehensive analysis of the spectroscopic data for isothiazol-5-amine, a crucial heterocyclic compound in medicinal chemistry and drug development. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both detailed data and the scientific rationale behind the spectral interpretations.

Introduction to this compound and its Spectroscopic Importance

This compound (C₃H₄N₂S), a member of the isothiazole family, is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. The presence of the amino group at the 5-position significantly influences its electronic properties and reactivity, making it a valuable building block for the synthesis of a wide range of biologically active molecules.

Accurate spectroscopic characterization is the cornerstone of modern chemical research. For a molecule like this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint," allowing for unambiguous structure confirmation and the study of its chemical behavior. This guide will delve into the specific spectral features of this compound, explaining the underlying principles and providing a framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of protons in the molecule. The key signals will be from the two protons on the isothiazole ring and the two protons of the amino group.

Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 | Doublet | 1H | H-3 |

| ~7.5 | Doublet | 1H | H-4 |

| ~5.5 | Broad Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆

Interpretation and Rationale:

The isothiazole ring protons, H-3 and H-4, will appear as doublets due to coupling to each other. The exact chemical shifts are influenced by the electron-donating amino group and the inherent aromaticity of the isothiazole ring. The protons of the primary amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the solvent. This signal is also expected to be exchangeable with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three signals are expected for the three carbon atoms of the isothiazole ring.

Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 | C-5 |

| ~155 | C-3 |

| ~120 | C-4 |

Solvent: DMSO-d₆

Interpretation and Rationale:

The carbon atom attached to the amino group (C-5) is expected to be significantly deshielded due to the electron-withdrawing effect of the nitrogen atom and its direct involvement in the aromatic system. The C-3 carbon, adjacent to the nitrogen atom in the ring, will also be deshielded. The C-4 carbon is expected to appear at a more upfield chemical shift. The predicted chemical shift for the thiazole C5 is in the range of δ 152–158 ppm, deshielded by the conjugation with the amine group[1].

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the FID, perform a Fourier transform, and phase and baseline correct the spectrum.

-

Referencing: Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the amino group and the isothiazole ring.

Predicted IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H symmetric and asymmetric stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| 1650 - 1600 | Strong | N-H scissoring (bending) |

| 1580 - 1450 | Medium to Strong | C=C and C=N ring stretching |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| 900 - 650 | Broad, Strong | N-H wagging |

Interpretation and Rationale:

The most characteristic feature of a primary amine is the presence of two N-H stretching bands in the region of 3450-3300 cm⁻¹[2][3]. The N-H bending (scissoring) vibration is expected to appear as a strong band around 1620 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The complex fingerprint region below 1600 cm⁻¹ will contain the characteristic stretching vibrations of the isothiazole ring (C=C and C=N) and the C-N stretching of the amino group. A broad N-H wagging band is also expected in the lower frequency region.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 100 | Molecular ion [M]⁺ |

| 73 | [M - HCN]⁺ |

| 58 | [M - CH₂N₂]⁺ |

Interpretation and Rationale:

The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 100, corresponding to its molecular weight. The fragmentation of heterocyclic amines can be complex. Common fragmentation pathways for aromatic amines include the loss of small neutral molecules. For this compound, potential fragmentations could involve the loss of hydrogen cyanide (HCN) from the ring, leading to a fragment at m/z 73. Another possible fragmentation could involve the cleavage of the ring.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualizing the Spectroscopic Assignments

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the structure of this compound with annotated atoms for NMR assignments and a conceptual workflow for its spectroscopic characterization.

Caption: Structure of this compound with atom numbering for NMR assignments.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, based on the fundamental principles of spectroscopy and comparison with related structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for advancing research and development in fields where this compound plays a critical role. As with any analytical endeavor, the combination of these techniques provides the most robust and unambiguous structural confirmation.

References

-

Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (2020, September 20). NC State University Libraries. Retrieved January 2, 2026, from [Link]

-

Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 2, 2026, from [Link]

Sources

Chemical properties and reactivity of Isothiazol-5-amine

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isothiazol-5-amine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic architecture, stemming from the interplay between the electron-rich amino group and the intrinsically electron-deficient isothiazole ring, imparts a versatile and nuanced reactivity profile. This guide provides a comprehensive exploration of the physicochemical properties and chemical behavior of this compound. We will delve into the reactivity of both the exocyclic amino group and the heterocyclic core, examining key transformations such as N-functionalization, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The discussion is grounded in mechanistic principles, supported by field-proven insights and detailed experimental protocols, to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this valuable scaffold in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship. This arrangement results in a polarized π-electron system, which, in conjunction with the powerful electron-donating amino group at the C5 position, dictates the molecule's properties and reactivity.

Electronic Structure and Aromaticity

This compound possesses a planar, aromatic ring system. The lone pair of the sulfur atom participates in the π-system, while the electronegative nitrogen atom withdraws electron density, contributing to the ring's overall electron-deficient character. However, the amino group at C5 acts as a strong +M (mesomeric) and +I (inductive) donor, significantly modulating the electron distribution. This donation enriches the electron density of the ring, particularly at the C4 position, making it the most nucleophilic carbon and thus the primary site for electrophilic attack. The endocyclic nitrogen remains the most basic site, susceptible to protonation.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for hydrogen bonding, and its pharmacokinetic profile in drug design.

| Property | Value / Observation | Significance in Synthesis & Drug Development |

| Molecular Formula | C₃H₄N₂S | Provides the elemental composition and molecular weight. |

| Molecular Weight | 100.14 g/mol | Essential for stoichiometric calculations in reaction planning. |

| Appearance | White to off-white solid[1] | Basic physical state identification. |

| pKa (predicted) | ~3.5-4.5 (ring N) | Affects ionization state at physiological pH, influencing solubility and receptor binding. The ring nitrogen is the primary basic center. |

| Solubility | Soluble in many organic solvents | Important for selecting appropriate reaction and purification solvents. |

| Storage | Inert atmosphere, Room Temperature[1] | Indicates stability and proper handling procedures. |

Spectroscopic Signature

The structural features of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton nuclear magnetic resonance spectrum of the hydrochloride salt provides key structural information.[2] The aromatic protons on the isothiazole ring typically appear as distinct signals, with their chemical shifts influenced by the electronic environment.

-

¹³C NMR: The carbon spectrum will show three distinct signals for the isothiazole ring carbons. The C5 carbon, bonded to the amino group, will be significantly shielded compared to the other carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching absorptions for the primary amine, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ range.[3]

-

Mass Spectrometry: In accordance with the nitrogen rule, this compound will show a molecular ion peak at an even mass-to-charge ratio (m/z = 100).[3]

Reactivity Profile: A Dichotomy of Function

The reactivity of this compound can be logically divided into two main categories: reactions involving the exocyclic amino group and reactions occurring on the heterocyclic ring itself. This dual reactivity allows for orthogonal synthetic strategies, making it a versatile synthon.

Caption: Logical relationship of reactivity sites on this compound.

Reactions at the Amino Group

The amino group at the C5 position behaves as a typical aromatic amine, readily undergoing nucleophilic attack on various electrophiles.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) smoothly affords the corresponding amides. This transformation is often used to protect the amino group or to introduce functional handles for further elaboration. The resulting amides are crucial intermediates in the synthesis of various biologically active compounds.[4]

-

N-Alkylation: While direct alkylation can lead to over-alkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines.

-

Diazotization and Subsequent Reactions: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. While often unstable, these intermediates can be displaced by a variety of nucleophiles (e.g., halides, cyanide) in Sandmeyer-type reactions, providing access to a wide range of C5-substituted isothiazoles.

Reactivity of the Isothiazole Ring

The electronic nature of the ring, modulated by the amino group, governs its susceptibility to various transformations.

As previously discussed, the C4 position is the most electron-rich carbon and is therefore the primary site for electrophilic attack.

-

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent (e.g., acetonitrile, DMF) lead to the regioselective formation of 4-halo-isothiazol-5-amine. This reaction is mechanistically critical as it transforms the substrate into a versatile intermediate for cross-coupling reactions. The introduction of a halogen at C4 provides a synthetic handle for building molecular complexity.

Caption: Mechanism of electrophilic bromination at the C4 position.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern drug discovery.[5][6] 4-Halo-isothiazol-5-amines are excellent substrates for these transformations.

-

Suzuki-Miyaura Coupling: The reaction of a 4-halo-isothiazol-5-amine with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄) allows for the introduction of aryl or heteroaryl substituents at the C4 position. This is a cornerstone reaction for building the complex molecular architectures found in many pharmaceuticals.

-

Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples a 4-halo-isothiazol-5-amine with a terminal alkyne, providing a direct route to 4-alkynyl derivatives. These products are valuable intermediates, as the alkyne can be further functionalized.

Key Experimental Protocols

The following protocols are representative examples of key transformations involving this compound and its derivatives. They are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol: Synthesis of 4-Bromo-isothiazol-5-amine

This protocol describes the regioselective bromination of this compound at the C4 position.

Rationale: The choice of N-bromosuccinimide (NBS) as the bromine source provides a mild and selective method for electrophilic bromination of the activated isothiazole ring. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 g, 10.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add N-bromosuccinimide (1.78 g, 10.0 mmol) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-isothiazol-5-amine

This protocol details a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Rationale: This reaction utilizes a palladium catalyst to couple the C-Br bond with a C-B bond. A base is required to activate the boronic acid, and a mixture of an organic solvent and water is often optimal for solubility and reaction efficiency.

Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-isothiazol-5-amine (179 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir for 6-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

Applications in Drug Development

The isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[7][8] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive core for designing enzyme inhibitors and receptor ligands. This compound is a key precursor for derivatives like the atypical antipsychotic drug Ziprasidone, which highlights the industrial and pharmaceutical relevance of understanding its chemistry.[9][10] The synthetic routes discussed here, particularly halogenation followed by cross-coupling, are fundamental to the discovery and development of new isothiazole-based therapeutics.[11][12]

Conclusion

This compound is a molecule of significant synthetic utility, characterized by a rich and predictable reactivity profile. The nucleophilic character of the exocyclic amino group allows for straightforward functionalization, while the electronic properties of the heterocyclic ring permit regioselective electrophilic substitution at the C4 position. The resulting 4-halo derivatives are premier substrates for modern cross-coupling methodologies, opening avenues to vast chemical space. A thorough understanding of these principles, as detailed in this guide, is essential for leveraging the full potential of this compound as a strategic building block in the synthesis of complex molecules for research, agrochemicals, and pharmaceuticals.

References

-

Urban, F. J., Breitenbach, R., & Gonyaw, D. (n.d.). A Novel Synthesis of the Antipsychotic Agent Ziprasidone. Synthetic Communications, 26(8). Available at: [Link]

-

New Drug Approvals. (2013). Ziprasidone. Available at: [Link]

-

Wikipedia. (n.d.). Ziprasidone. Available at: [Link]

- Google Patents. (n.d.). Controlled synthesis of ziprasidone. EP1476162B1.

- Google Patents. (n.d.). Controlled synthesis of ziprasidone and compositions thereof. WO2003070246A1.

-

Pamungkas, K. K. P. (n.d.). The Chemistry of 5-aminothiazole and its derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Available at: [Link]

-

Kauno Technologijos Universitetas. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available at: [Link]

-

ResearchGate. (n.d.). Selected examples of isothiazoles with pharmacological activity. Available at: [Link]

-

PubChem. (n.d.). 3-Methylthis compound. Available at: [Link]

-

Royal Society of Chemistry. (1980). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Thieme. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available at: [Link]

-

Royal Society of Chemistry. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Available at: [Link]

-

MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 473. Available at: [Link]

-

PubMed. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-13. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Available at: [Link]

-

ResearchGate. (n.d.). The importance of isothiazoles in medicinal and pharmaceutical sectors. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Available at: [Link]

-

ResearchGate. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Available at: [Link]

- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.

-

National Center for Biotechnology Information. (n.d.). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. Available at: [Link]

-

NIST. (n.d.). Thiazole, 2-amino-5-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (1979). Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Available at: [Link]

Sources

- 1. This compound hydrochloride CAS#: 92815-50-4 [m.chemicalbook.com]

- 2. This compound hydrochloride(92815-50-4) 1H NMR spectrum [chemicalbook.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. books.rsc.org [books.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Ziprasidone - Wikipedia [en.wikipedia.org]

- 11. EP1476162B1 - Controlled synthesis of ziprasidone - Google Patents [patents.google.com]

- 12. WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Isothiazol-5-amine Derivatives and Their Potential Biological Activities

Abstract: The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Among its isomers, the isothiazol-5-amine framework has emerged as a versatile template for designing novel therapeutic agents. The strategic placement of the amino group at the C5 position significantly influences the molecule's electronic properties and hydrogen bonding capabilities, enabling potent and selective interactions with a variety of biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action for this compound derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammation. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in the exploration of this promising class of compounds.

The this compound Scaffold: A Privileged Core in Drug Discovery

The isothiazole ring is an aromatic system characterized by a 1,2-relationship between the sulfur and nitrogen heteroatoms. This arrangement creates a unique electronic environment, distinct from its more common 1,3-thiazole isomer. The this compound scaffold, specifically, places a key hydrogen bond donor/acceptor group at a position that can be readily modified, making it a focal point for medicinal chemistry campaigns.

Substitutions at the C3 and C4 positions, as well as on the C5-amino group itself, allow for extensive chemical diversification to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of this core often involves cyclization strategies that build the heterocyclic ring from acyclic precursors.

General Structure of this compound Derivatives

The core scaffold allows for extensive modification at the R¹, R², and R³ positions to modulate biological activity.

Caption: General structure of the this compound core.

Anticancer Activity: Targeting Cell Cycle Proliferation

Isothiazole derivatives have demonstrated significant potential as anticancer agents, with many acting as potent inhibitors of protein kinases that are crucial for cell cycle progression and signaling.[1] The this compound scaffold has been successfully incorporated into structures that target key oncogenic kinases.

Mechanism of Action: Aurora Kinase Inhibition

A prominent example involves derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine, which, while technically a thiazole, places the critical amino-pyrimidine moiety at the C5 position of the thiazole ring, mimicking the connectivity of an this compound derivative. These compounds have been identified as potent inhibitors of Aurora A and Aurora B kinases.[2][3] These serine/threonine kinases are essential for mitotic progression, playing roles in centrosome maturation, spindle assembly, and cytokinesis.[4] Their overexpression is common in many human cancers and is associated with poor prognosis.

Inhibition of Aurora kinases by these compounds leads to a cascade of mitotic failures, including defects in chromosome alignment and segregation. This ultimately results in polyploidy and apoptosis (programmed cell death) in cancer cells.[2] The lead compound from one such study, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , demonstrated potent inhibition with Kᵢ values of 8.0 nM and 9.2 nM for Aurora A and Aurora B, respectively.[2]

Signaling Pathway of Aurora Kinase Inhibition

This diagram illustrates how this compound analogs can inhibit Aurora kinases, leading to mitotic catastrophe and apoptosis in cancer cells.

Caption: Pathway of Aurora Kinase Inhibition by Isothiazole Analogs.

Quantitative Data: Anticancer Activity

The following table summarizes the activity of representative isothiazole-based compounds against various cancer targets and cell lines. Note that data for fused systems are included to demonstrate the scaffold's potential.

| Compound Class | Target / Cell Line | Activity (GI₅₀ / Kᵢ) | Reference |

| Isothiazolo[5,4-b]pyridines | Various Cancer Cell Lines | ~20 µM (GI₅₀) | [5] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A Kinase | 8.0 nM (Kᵢ) | [2] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B Kinase | 9.2 nM (Kᵢ) | [2] |

| 5-ylidene-4-aminothiazol-2(5H)-ones | Leukemia (CCRF-CEM) | Selective Activity | [6] |

Antimicrobial Activity: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The isothiazole scaffold is present in some commercial biocides and has been explored for therapeutic applications.[6] Derivatives of aminothiazoles have shown activity against both Gram-positive and Gram-negative bacteria.[7][8][9][10]

Mechanism of Action

While the exact mechanisms for many this compound derivatives are still under investigation, some related structures are proposed to act as inhibitors of essential bacterial enzymes. For instance, certain 5-acylaminothiazolium salts have been suggested to inhibit bacterial serine DD-peptidases, enzymes critical for cell wall biosynthesis, in a manner analogous to β-lactam antibiotics.[7] Inhibition of these enzymes leads to impaired cell wall integrity and, ultimately, bacterial cell lysis.[7] Other thiazole derivatives have been found to inhibit enzymes like E. coli KAS III, which is involved in fatty acid synthesis.[9]

Quantitative Data: Antimicrobial Activity

The table below presents Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains.

| Compound Class | Organism | MIC Value (µg/mL) | Reference |

| 2-Phenylacetamido-thiazoles | S. aureus, B. subtilis | 1.56 - 6.25 | [9] |

| 2-Phenylacetamido-thiazoles | E. coli, P. aeruginosa | 1.56 - 6.25 | [9] |

| 2-Amino-5-alkylidene-thiazol-4-ones | P. aeruginosa | 4 | [11] |

| N-Oxazolyl/Thiazolylcarboxamides | M. tuberculosis H37Ra | 3.13 | [8] |

Anti-inflammatory and Neuroprotective Potential

Chronic inflammation and neurodegenerative diseases are complex conditions where isothiazole derivatives are beginning to show promise.

Anti-inflammatory Activity

The anti-inflammatory effects of some thiazole and isothiazole derivatives are linked to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[12][13] An early study reported the anti-inflammatory action of a 3-methyl-5-benzoylaminoisothiazole derivative.[14] More recently, 5-methylthiazole-thiazolidinone conjugates were identified as selective COX-1 inhibitors.[13] By blocking these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Neuroprotective Activity

The neuroprotective potential of thiazole derivatives is an emerging area of research. Mechanisms appear to be multifactorial. Some thiazole sulfonamides have been shown to exert neuroprotective effects against oxidative stress-induced neuronal damage by activating SIRT1, a protein involved in cellular stress resistance and longevity. Other thiazole-carboxamide derivatives act as negative allosteric modulators of AMPA receptors, which can help reduce the excitotoxicity implicated in various neurological disorders.

Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for the synthesis of a core isothiazole-5-amine scaffold and for the evaluation of its biological activity.

Protocol 1: Synthesis of 5-Amino-3-methylisothiazole

This protocol is adapted from established methods involving the oxidative cyclization of a β-iminothiobutyramide precursor.[4] This method provides a foundational route to the core scaffold.

Materials:

-

β-iminothiobutyramide

-

Chloramine-T trihydrate

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl, dry gas or in a non-aqueous solvent)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and extraction funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-iminothiobutyramide (1.0 eq) in water.

-

Oxidant Preparation: In a separate beaker, prepare a solution of Chloramine-T trihydrate (1.2 eq) and sodium hydroxide (1.0 eq) in water.

-

Oxidative Cyclization: Add the Chloramine-T solution to the stirring solution of β-iminothiobutyramide. The reaction is typically exothermic; maintain temperature as needed. Stir vigorously for 4 hours at room temperature.

-

Causality Note: Chloramine-T acts as a mild oxidizing agent that facilitates the intramolecular cyclization and formation of the S-N bond, which is the key step in forming the isothiazole ring.

-

-

Work-up and Extraction: Once the reaction is complete (monitored by TLC), transfer the solution to a separatory funnel. Extract the aqueous solution with diethyl ether (3x volumes).

-

Drying and Salt Formation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent. Bubble dry HCl gas through the ether solution to precipitate the product as the hydrochloride salt.

-

Trustworthiness Note: Conversion to the hydrochloride salt aids in purification and handling of the amine product, which may be an oil in its free-base form.

-

-

Isolation of Free Base (Optional): To obtain the free base, the hydrochloride salt can be dissolved in water, made alkaline with NaOH solution, and re-extracted with diethyl ether. The combined ether extracts are then dried and the solvent is evaporated under reduced pressure to yield 5-amino-3-methylisothiazole.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis of 5-Amino-3-methylisothiazole

A visual representation of the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of 5-amino-3-methylisothiazole.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary screen for cytotoxic compounds.[7]

Materials:

-

Cancer cell line of interest (e.g., A549 - lung carcinoma)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound (Isothiazole derivative) dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates, sterile

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in fresh complete medium and perform a cell count. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Self-Validating System: Include wells for "medium only" (blank), "cells + vehicle (DMSO)" (negative control), and "cells + known cytotoxic drug" (positive control, e.g., Doxorubicin).

-

-

Compound Treatment: Prepare serial dilutions of the isothiazole test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically ≤0.5%). After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours.

-

Causality Note: Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT, yielding insoluble purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

-

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (Isothiazole derivative) dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Vancomycin)

Procedure:

-

Compound Preparation: In the first column of a 96-well plate, add the test compound to CAMHB to achieve twice the highest desired test concentration.

-

Serial Dilution: Add 50 µL of CAMHB to all other wells (columns 2-12). Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

-

Self-Validating System: Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no compound, no bacteria). A separate row should be used for the positive control antibiotic.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Reading the MIC: After incubation, inspect the wells visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear.

Future Perspectives and Challenges

The this compound scaffold is a promising starting point for the development of novel therapeutics. The extensive research into related thiazole derivatives, particularly as kinase inhibitors, provides a strong rationale for further exploration of this specific isomer. Key challenges remain, including the optimization of drug-like properties such as solubility and metabolic stability. Furthermore, a deeper understanding of the specific molecular targets for their antimicrobial and neuroprotective effects is needed to guide rational drug design. Future work should focus on synthesizing diverse libraries of this compound derivatives and screening them against a wide range of biological targets to unlock the full therapeutic potential of this versatile heterocyclic core.

References

-

Dalhoff, A., et al. (1991). Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics. The Journal of Antibiotics, 44(8), 844-53. [Link]

-

Lesyk, R., et al. (2007). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-ones. Acta Pharmaceutica, 57(4), 393-406. [Link]

-

Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-78. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

-

Andersen, C. B., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS Chemical Biology, 3(3), 180-92. [Link]

-

Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]

-

Han, S. T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry, (Published online). [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

-

Han, S. T., et al. (2019). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 24(20), 3769. [Link]

-

Fathy, U., et al. (2022). Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents. ResearchGate. [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

-

Prandota, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis, 21(6), 915-23. [Link]

-

Geronikaki, A., et al. (2008). Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 824-32. [Link]

-

Kucerova-Chlupacova, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

-

Vicini, P., et al. (2012). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 17(12), 14377-411. [Link]

-

Sharma, P. C., et al. (2025). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]

-

Zidar, N., et al. (2013). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Molecular Diversity, 17(4), 773-80. [Link]

-

Glamočić, A., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Pharmaceuticals, 14(7), 688. [Link]

-

Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. [Link]

-

Stanetty, P., & Völlenkle, H. (1996). New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry, 61(22), 7877-7879. [Link]

-

Tor, Y., et al. (2018). Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler cyclization. ResearchGate. [Link]

-

Lichitsky, B. V., et al. (2010). Three-Component Condensation of 4-Aminoisothiazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 6,7-Dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones. ResearchGate. [Link]

-

Semenov, V. V., et al. (2011). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones. ResearchGate. [Link]

-

Rattanapisit, K., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances. [Link]

- Google Patents. (1959). 5-amino-3-methyl-isothiazole and process. US2871243A.

-

Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3241. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpionline.org [jpionline.org]

- 6. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isothiazol-5-amine: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazol-5-amine, a pivotal heterocyclic amine, has carved a significant niche in the landscape of medicinal chemistry and materials science. This guide provides a comprehensive exploration of its discovery, tracing back to the seminal work on the isothiazole ring system, and delves into the evolution of its synthetic methodologies. We will dissect the foundational synthetic strategies, offering detailed protocols and mechanistic insights, and bridge the historical context with contemporary, high-yield approaches. Furthermore, this document will illuminate the physicochemical properties and diverse applications of this compound, particularly its role as a critical building block in the development of novel therapeutic agents.

Introduction: The Emergence of a Versatile Heterocycle

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the architecture of biologically active molecules.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in drug discovery. Among its derivatives, this compound stands out as a particularly valuable synthetic intermediate, offering a reactive amino group for further functionalization. Its journey from a novel chemical entity to a widely utilized building block is a testament to the enduring quest for new chemical matter with therapeutic potential. This guide aims to provide a deep dive into the history, synthesis, and applications of this important molecule.

The Genesis of Isothiazole Chemistry: Discovery and Early Synthesis

The story of this compound is intrinsically linked to the discovery of the isothiazole ring system itself. In a landmark 1959 paper published in the Journal of the Chemical Society, A. Adams and R. Slack introduced this "new mononuclear heterocyclic system" to the scientific community.[2][3] Their pioneering work laid the groundwork for the exploration of isothiazole chemistry and the subsequent development of its derivatives.

While Adams and Slack's initial paper focused on the synthesis of the parent isothiazole and its 3-methyl derivative, their concurrent research, documented in a 1956 patent, described the synthesis of 5-amino-3-methyl-isothiazole.[4] This represents one of the earliest documented syntheses of a 5-aminoisothiazole derivative and provides the foundational principles for accessing this class of compounds.

The core of their innovative approach was the oxidative cyclization of β-iminothioamides . This strategy remains a fundamental and elegant method for the construction of the 5-aminoisothiazole scaffold.

The Adams and Slack Synthesis of 5-Amino-3-methylisothiazole: A Procedural Deep Dive

The synthesis of 5-amino-3-methylisothiazole, as detailed in their patent, serves as a quintessential example of the early methodologies.[4]

Experimental Protocol:

-

Preparation of the Starting Material (β-Iminothiobutyramide): This precursor is crucial and can be synthesized from the corresponding nitrile.

-

Oxidative Cyclization: The β-iminothiobutyramide is treated with an oxidizing agent to facilitate the ring closure. Adams and Slack explored several oxidants, including chloramine, potassium persulfate, and hydrogen peroxide.

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium at controlled temperatures, often below 40°C, to manage the exothermic nature of the oxidation.

-

Work-up and Isolation: Following the reaction, the solution is made alkaline and extracted with an organic solvent, such as ether. The product is then isolated as the hydrochloride salt by treating the dried extracts with dry hydrogen chloride. The free base can be obtained by subsequent neutralization.

Causality Behind Experimental Choices:

-

Choice of Precursor: The β-iminothioamide possesses the requisite N-C-C-S framework for the formation of the isothiazole ring. The imino and thioamide functionalities are perfectly positioned for an intramolecular cyclization upon oxidation.

-

Role of the Oxidizing Agent: The oxidant is critical for the formation of the S-N bond, which is the key step in the ring closure. It facilitates the removal of two hydrogen atoms, leading to the aromatic isothiazole ring.

-

Temperature Control: Careful temperature management is essential to prevent side reactions and decomposition of the starting material and product, ensuring a cleaner reaction profile and higher yield.

-

Isolation as a Hydrochloride Salt: The amino group in the product makes it basic. Conversion to the hydrochloride salt aids in its precipitation from the organic solvent, simplifying purification and improving handling of the final compound.

Diagram of the Adams and Slack Synthesis:

Caption: Oxidative cyclization of a β-iminothioamide.

Modern Synthetic Strategies for this compound and its Derivatives

Building upon the foundational work of Adams and Slack, contemporary organic synthesis has introduced a variety of methods for the preparation of this compound and its derivatives, often focusing on improved yields, milder reaction conditions, and greater substrate scope.

Evolution of the Oxidative Cyclization Approach

The oxidative cyclization of thioamides remains a popular and versatile method. Modern iterations often employ a wider range of oxidizing agents and catalyst systems to enhance efficiency and selectivity.

| Oxidizing Agent | Typical Conditions | Advantages |

| Iodine (I₂) | Basic medium (e.g., NaHCO₃) | Mild, readily available, often high yielding. |

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄) | Selective brominating and oxidizing agent. |

| Hydrogen Peroxide (H₂O₂) | Acidic or basic catalysis | "Green" oxidant, byproduct is water. |

| Metal-based oxidants | Various solvents | Can offer unique reactivity and selectivity. |

Experimental Protocol: A Modernized Oxidative Cyclization

-

Starting Material: A suitable β-ketonitrile or a related active methylene compound.

-

Thionation: Conversion of the keto group to a thioketo group, often using Lawesson's reagent or P₄S₁₀.

-

Amination and Cyclization: In-situ or subsequent reaction with an ammonia source and an oxidizing agent to form the 5-aminoisothiazole ring.

Diagram of a Modern Synthetic Workflow:

Caption: A modern [4+1] annulation approach.

Alternative Ring-Forming Strategies

Beyond the oxidative cyclization of thioamides, other innovative methods have emerged:

-

From α-Cyanothioacetamides: Reaction with an appropriate electrophile can lead to the formation of the isothiazole ring.

-

Rearrangement of Other Heterocycles: In some cases, isothiazoles can be synthesized through the rearrangement of other five-membered heterocyclic systems, such as thiadiazoles.

Physicochemical Properties and Spectroscopic Characterization

This compound is typically a solid at room temperature. The presence of the amino group imparts basic properties to the molecule.

Spectroscopic Data:

| Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear in the downfield region. The chemical shift of the amino protons can vary depending on the solvent and concentration. |

| ¹³C NMR | Characteristic signals for the aromatic carbons of the isothiazole ring. |

| IR Spectroscopy | N-H stretching vibrations for the amino group (typically in the 3300-3500 cm⁻¹ region), and C=N and C=C stretching vibrations of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Discovery and Medicinal Chemistry

The true significance of this compound lies in its role as a versatile scaffold for the synthesis of a wide array of biologically active compounds. The amino group at the 5-position provides a convenient handle for introducing diverse substituents, allowing for the fine-tuning of pharmacological properties.

Key Therapeutic Areas:

-

Antimicrobial Agents: The isothiazole nucleus is a component of several antibacterial and antifungal compounds.[1]

-

Anticancer Drugs: Numerous 2-aminothiazole derivatives have been investigated for their potent and selective anticancer activities.[5]

-

Anti-inflammatory Agents: Isothiazole-containing molecules have shown promise as inhibitors of inflammatory pathways.

-

Antiviral Compounds: The structural motif is present in molecules with activity against various viruses.[6]

-

Central Nervous System (CNS) Agents: Derivatives have been explored for their potential in treating neurological and psychiatric disorders.

The ability to readily modify the this compound core has made it a valuable tool in structure-activity relationship (SAR) studies, enabling medicinal chemists to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

From its conceptual genesis in the mid-20th century to its current status as a staple in the medicinal chemist's toolbox, this compound has demonstrated enduring value. The pioneering work of Adams and Slack not only introduced a new heterocyclic system but also provided a robust synthetic strategy that has been refined and expanded upon over the decades. As the demand for novel therapeutic agents continues to grow, the versatility and synthetic accessibility of this compound ensure its continued relevance in the ongoing quest for new medicines.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 613. Isothiazole: a new mononuclear heterocyclic system - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Quantum Chemical Calculations for Isothiazol-5-amine in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

Isothiazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a range of pharmaceuticals from antipsychotics to antivirals.[1][2] Isothiazol-5-amine, a key representative, presents unique electronic and structural characteristics that are pivotal to its biological activity. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive walkthrough of modern quantum chemical calculation workflows applied to this compound. We delve into the theoretical underpinnings of Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, offering a rationale for methodological choices. The guide presents a step-by-step protocol for geometry optimization, vibrational analysis, and the calculation of key electronic properties. Furthermore, we address the critical aspect of tautomerism, providing a computational framework to assess the relative stability of the amine and imine forms. The ultimate aim is to equip scientists with the practical knowledge to leverage computational insights, thereby accelerating the rational design of novel therapeutics based on the isothiazole scaffold.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[3] This unique arrangement imparts distinct physicochemical properties that make it a privileged structure in drug design.[2] Derivatives of isothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antiviral, and antimicrobial effects.[2] The introduction of substituents, such as the amine group in this compound, can dramatically modulate the molecule's electronic profile, hydrogen bonding capability, and ultimately, its interaction with biological targets.[4]

Understanding these properties at a sub-atomic level is crucial for rational drug design. Quantum chemical calculations offer a powerful, in silico alternative to purely experimental approaches, allowing for the prediction of molecular structure, stability, and reactivity before a compound is ever synthesized.[5][6] This guide focuses on providing the theoretical basis and a practical workflow for performing such calculations on this compound, transforming it from a simple 2D structure into a dynamic 3D model with predictable electronic behavior.

Theoretical Foundations of Quantum Chemical Calculations

Quantum mechanical methods are essential for accurately describing the electronic structure of molecules.[7][8] Unlike classical molecular mechanics, they solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and other fundamental properties.[9] For a molecule like this compound, two primary classes of ab initio and related methods are particularly relevant.

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[10] While computationally efficient, a significant drawback of HF theory is its neglect of electron correlation—the way electrons dynamically avoid each other.[7][11]

To address this, Møller-Plesset (MP) perturbation theory introduces electron correlation as a correction to the HF solution.[11][12] The most common level, MP2 (second-order), recovers a significant portion (80-90%) of the correlation energy and offers a substantial improvement in accuracy for properties like molecular geometries and interaction energies, though at a higher computational cost.[12][13]

Density Functional Theory (DFT)